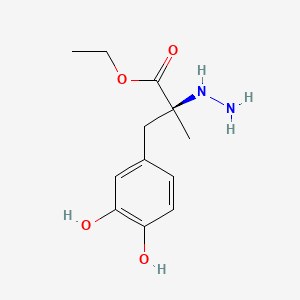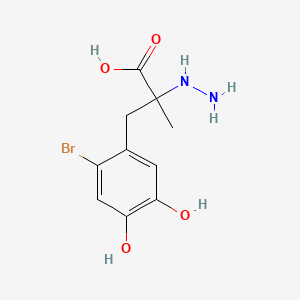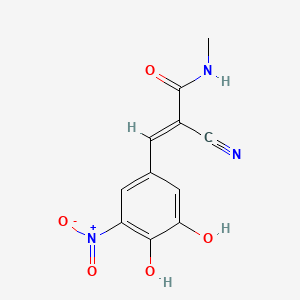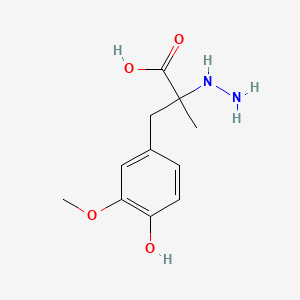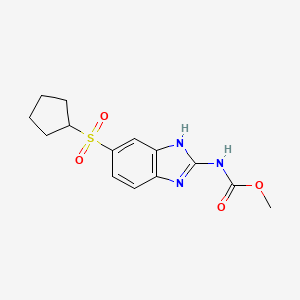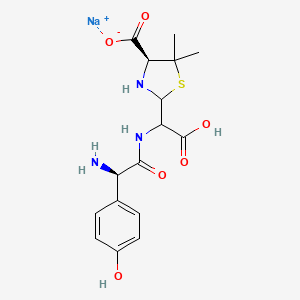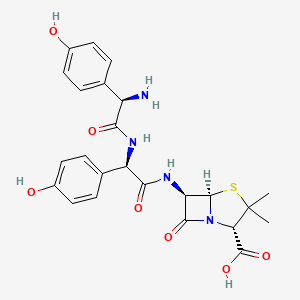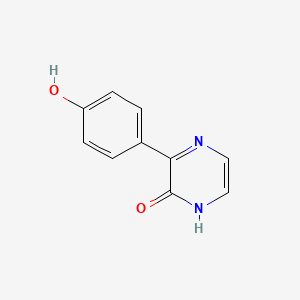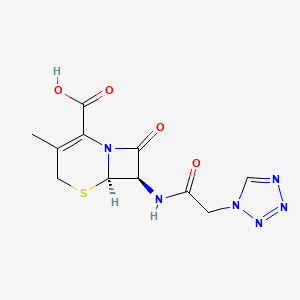
Cefazolin Impurity C
説明
Cefazolin Impurity C, also known as (6R,7R)-7-(2-(1H-Tetrazol-1-yl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid, is an impurity of Cefazolin . Cefazolin is a first-generation cephalosporin antibiotic used for treating bacterial infections .
Synthesis Analysis
The synthesis of Cefazolin Impurity C involves complex chemical reactions. The relative response factors (RRFs) of Cefazolin impurities were determined by quantitative nuclear magnetic resonance (qNMR) and high-performance liquid chromatography (HPLC) equipped with an ultraviolet (UV) detector .
Molecular Structure Analysis
The molecular formula of Cefazolin Impurity C is C11H12N6O4S, and its molecular weight is 324.32 . The structure of Cefazolin Impurity C includes a 1H-Tetrazol-1-yl group and a 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid group .
Chemical Reactions Analysis
The chemical reactions involving Cefazolin Impurity C are complex and involve multiple steps. The relative response factors (RRFs) of Cefazolin impurities were determined by qNMR and HPLC .
科学的研究の応用
1. Embryo and Developmental Toxicity Studies
Cefazolin sodium impurities, including Impurity C, have been studied for their effects on embryo and developmental toxicity. Research using zebrafish as a model organism revealed that certain impurities in cefazolin sodium can cause embryotoxicity, cardiotoxicity, and neurotoxicity. These findings are critical for understanding the structure-toxicity relationship and controlling impurity profiling in drug development (Chen et al., 2017).
2. Characterisation of Degradation Impurities
The identification and characterization of degradation impurities in cefazolin sodium, including Impurity C, were conducted using high-performance liquid chromatography and spectroscopic techniques. This research provides essential insights into the impurities present in the drug substance, which is crucial for ensuring drug safety and effectiveness (Sivakumar et al., 2013).
3. Radiosensitivity and Physico-chemical Changes
Studies on the radiosensitivity of cefazolin sodium have explored the physico-chemical changes induced by irradiation, including the formation of impurities like Impurity C. These investigations are essential for understanding how radiation processing can affect the stability and safety of pharmaceutical products (Crucq et al., 2000).
4. Photocatalytic Degradation Studies
Research on the photocatalytic degradation of cefazolin, including its impurities, has been conducted to understand its environmental impact and transformation pathways. These studies are crucial for assessing the ecological risks associated with the release of pharmaceutical compounds into the environment (Gurkan et al., 2012).
5. Clinical Implications in Bacteremia Treatment
Impurity C in cefazolin has implications in clinical settings, such as its role in the treatment of methicillin-susceptible Staphylococcus aureus bacteremia. Understanding the presence and effects of impurities like Cefazolin Impurity C can influence treatment decisions and outcomes in clinical practice (Miller et al., 2018).
6. Drug Delivery Research
Studies have explored the use of cefazolin, including its impurities, in drug delivery systems. Research on cefazolin-loaded mesoporous silicon microparticles, for example, demonstrates the potential for improved delivery and effectiveness of the drug, highlighting the importance of understanding all components, including impurities, in drug formulations (Yazdi et al., 2014).
7. Environmental Impact and Corrosion Inhibition
Cefazolin and its impurities have been studied for their environmental impact and potential use as corrosion inhibitors. This research provides insights into the broader applications of pharmaceutical compounds beyond their primary medical use (Nazeer et al., 2013).
作用機序
While the specific mechanism of action for Cefazolin Impurity C is not mentioned, Cefazolin, the parent compound, works by inhibiting bacterial cell wall synthesis. It binds to one or more of the penicillin-binding proteins (PBPs), which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls .
Safety and Hazards
When handling Cefazolin Impurity C, it’s important to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
特性
IUPAC Name |
(6R,7R)-3-methyl-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O4S/c1-5-3-22-10-7(9(19)17(10)8(5)11(20)21)13-6(18)2-16-4-12-14-15-16/h4,7,10H,2-3H2,1H3,(H,13,18)(H,20,21)/t7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYURGWZOSQCFG-GMSGAONNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)CN3C=NN=N3)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CN3C=NN=N3)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cefazolin Impurity C | |
CAS RN |
56842-77-4 | |
| Record name | (6R,7R)-7-(2-(1H-Tetrazol-1-yl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEFAZOLIN 3-METHYL ANALOG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGB16683CG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



